

# Application Notes and Protocols for CT1113 in Ubiquitin-Proteasome System Research

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: CT1113

Cat. No.: B12377666

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## Introduction

**CT1113** is a potent and specific small molecule inhibitor of Ubiquitin-Specific Peptidases 25 (USP25) and 28 (USP28), two key deubiquitinating enzymes (DUBs) within the ubiquitin-proteasome system (UPS).[1] The UPS plays a critical role in maintaining protein homeostasis, and its dysregulation is implicated in numerous diseases, including cancer. USP25 and USP28 have been shown to stabilize a variety of oncoproteins by removing ubiquitin tags, thereby preventing their proteasomal degradation.[2] By inhibiting USP25 and USP28, **CT1113** promotes the degradation of these oncoproteins, leading to anti-tumor effects in various cancer models.[1][3] These application notes provide detailed protocols for utilizing **CT1113** as a tool to study the UPS and for preclinical evaluation of its therapeutic potential.

## Mechanism of Action

**CT1113** dually inhibits the deubiquitinase activity of USP25 and USP28. This inhibition leads to the increased ubiquitination and subsequent proteasomal degradation of their substrate proteins. Key substrates of USP25 and/or USP28 that are destabilized by **CT1113** include:

- c-MYC: A major oncogenic transcription factor.[1][3]
- NOTCH1: A critical signaling protein in T-cell acute lymphoblastic leukemia (T-ALL).[4]

- BCR-ABL1: The fusion protein driving Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ALL).[5]
- YTHDF2: An m6A RNA-binding protein involved in immune evasion.[2]
- Sterol Regulatory Element-Binding Protein 1 (SREBP1): A key regulator of lipogenesis.[4]

The degradation of these oncoproteins by **CT1113** treatment results in the inhibition of cancer cell proliferation, induction of apoptosis, and potentiation of anti-tumor immunity.[2][5]

## Data Presentation

### In Vitro Efficacy of CT1113

Cell Line	Cancer Type	Assay	IC50 / Effect	Treatment Duration	Reference
Sup-B15, BV-173	Ph-positive Acute Lymphoblastic Leukemia (Ph+ALL)	MTS Assay	~200 nM	72 hours	[5]
Ba/F3 (T315I mutant)	Ph-positive Acute Lymphoblastic Leukemia (Ph+ALL)	MTS Assay	~200 nM	72 hours	[5]
Jurkat, MOLT-4	T-cell Acute Lymphoblastic Leukemia (T-ALL)	Not specified	Growth inhibition	Not specified	[4]
SW1990	Pancreatic Cancer	Not specified	Tumor growth suppression	Not specified	[3]
HCT116	Colon Cancer	Not specified	Tumor growth suppression	Not specified	[3]

## In Vivo Efficacy of CT1113

Cancer Model	Animal Model	Dosing Regimen	Outcome	Reference
Pancreatic Cancer (SW1990 CDX)	Balb/c nude mice	Not specified	Significant tumor growth suppression, decreased MYC levels	[1][3]
Ph+ALL (Ba/F3 allograft)	Not specified	Tolerated doses (intraperitoneal)	Significant growth inhibitory effect, prolonged survival	[5]

## Experimental Protocols

### Cell Viability Assay (MTS/MTT Assay)

This protocol is for determining the effect of **CT1113** on the viability and proliferation of cancer cell lines.

Materials:

- **CT1113** (stock solution in DMSO)
- Cancer cell lines of interest
- Complete cell culture medium
- 96-well plates
- MTS or MTT reagent
- Solubilization solution (for MTT)
- Microplate reader

Protocol:

- Cell Seeding:
  - Trypsinize and count cells.
  - Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100  $\mu$ L of complete culture medium.
  - Incubate overnight at 37°C, 5% CO<sub>2</sub> to allow for cell attachment.
- Compound Treatment:
  - Prepare serial dilutions of **CT1113** in complete culture medium. A starting range of 1 nM to 10  $\mu$ M is recommended.
  - Include a vehicle control (DMSO) at the same concentration as the highest **CT1113** concentration.
  - Carefully remove the medium from the wells and replace it with 100  $\mu$ L of medium containing the different concentrations of **CT1113**.
  - Incubate for the desired time period (e.g., 24, 48, or 72 hours).
- MTS/MTT Addition and Incubation:
  - For MTS: Add 20  $\mu$ L of MTS reagent directly to each well. Incubate for 1-4 hours at 37°C.
  - For MTT: Add 10  $\mu$ L of 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C. After incubation, carefully remove the medium and add 100  $\mu$ L of solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
- Data Acquisition:
  - Measure the absorbance at the appropriate wavelength (490 nm for MTS, 570 nm for MTT) using a microplate reader.
- Data Analysis:
  - Subtract the background absorbance (media only).

- Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability.
- Plot the percentage of viability against the log of the **CT1113** concentration and use a non-linear regression to calculate the IC50 value.

## Western Blotting for Protein Degradation

This protocol is to assess the effect of **CT1113** on the protein levels of USP25/28 substrates.

Materials:

- **CT1113**
- Cancer cell lines
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Protein assay kit (e.g., BCA)
- SDS-PAGE gels and running buffer
- Transfer buffer and nitrocellulose or PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-c-MYC, anti-NOTCH1, anti-BCR-ABL1, anti-USP25, anti-USP28, anti-GAPDH/ $\beta$ -actin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

Protocol:

- Cell Treatment and Lysis:

- Plate cells and treat with various concentrations of **CT1113** or vehicle for the desired time (e.g., 6, 12, 24 hours).
- Wash cells with ice-cold PBS and lyse with lysis buffer.
- Centrifuge to pellet cell debris and collect the supernatant.
- Protein Quantification:
  - Determine the protein concentration of each lysate using a protein assay kit.
- SDS-PAGE and Transfer:
  - Normalize protein amounts and prepare samples with Laemmli buffer.
  - Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.
  - Transfer the separated proteins to a membrane.
- Immunoblotting:
  - Block the membrane with blocking buffer for 1 hour at room temperature.
  - Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
  - Wash the membrane three times with TBST for 5-10 minutes each.
  - Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  - Wash the membrane again as in the previous step.
- Detection:
  - Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.

- Analyze the band intensities and normalize to a loading control (e.g., GAPDH or  $\beta$ -actin).

## Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is to quantify the induction of apoptosis by **CT1113**.

Materials:

- **CT1113**
- Cancer cell lines
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
- Flow cytometer

Protocol:

- Cell Treatment:
  - Seed cells and treat with different concentrations of **CT1113** or vehicle for a specified time (e.g., 24 or 48 hours).
- Cell Harvesting and Staining:
  - Harvest both adherent and floating cells.
  - Wash the cells with cold PBS.
  - Resuspend the cells in 1X Binding Buffer at a concentration of  $1 \times 10^6$  cells/mL.
  - To 100  $\mu$ L of the cell suspension, add 5  $\mu$ L of Annexin V-FITC and 5  $\mu$ L of PI.
  - Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Flow Cytometry Analysis:
  - Add 400  $\mu$ L of 1X Binding Buffer to each tube.

- Analyze the cells by flow cytometry within 1 hour.
- Use unstained, Annexin V-FITC only, and PI only controls to set up the compensation and gates.
- Data Interpretation:
  - Annexin V-negative / PI-negative: Live cells
  - Annexin V-positive / PI-negative: Early apoptotic cells
  - Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
  - Annexin V-negative / PI-positive: Necrotic cells

## In Vivo Anti-Tumor Efficacy Study

This protocol provides a general framework for evaluating the anti-tumor activity of **CT1113** in a mouse xenograft model.

Materials:

- **CT1113**
- Vehicle for in vivo administration (e.g., 0.5% methylcellulose and 0.2% Tween 80 in sterile water)
- Immunocompromised mice (e.g., nude or NSG mice)
- Cancer cell line for tumor implantation
- Calipers for tumor measurement

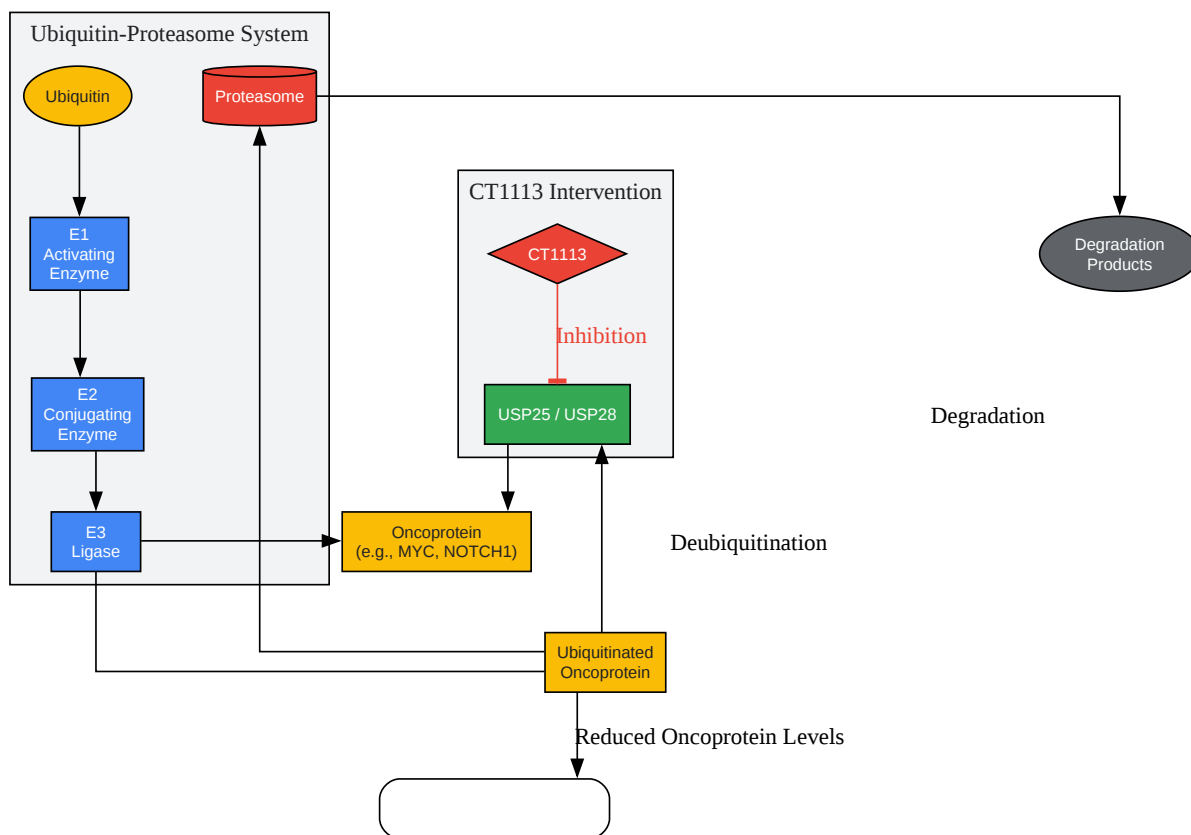
Protocol:

- Tumor Implantation:
  - Subcutaneously inject a suspension of cancer cells (e.g.,  $1-5 \times 10^6$  cells) into the flank of the mice.



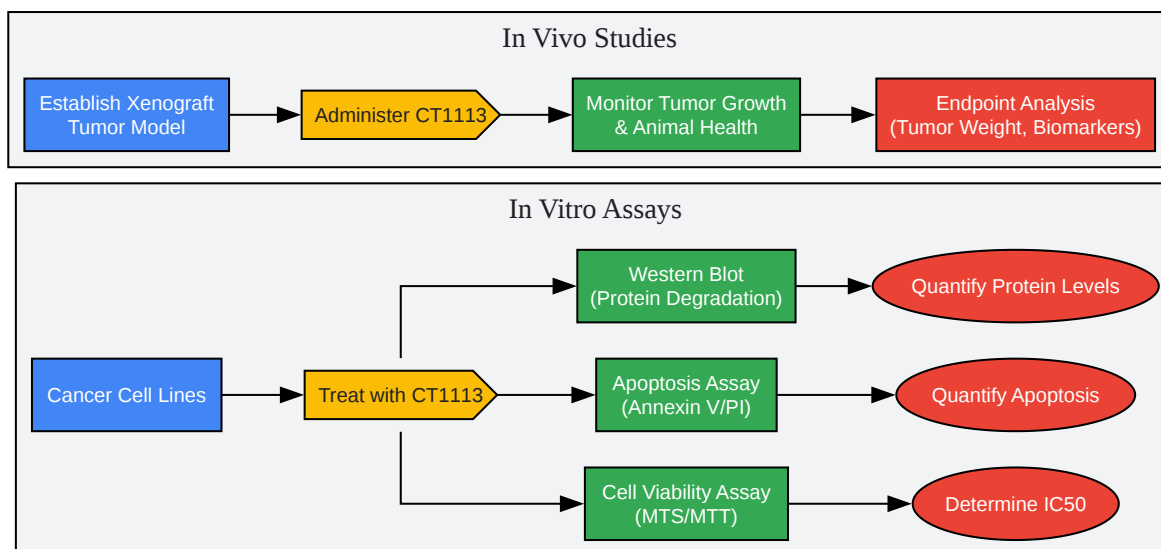
- Allow the tumors to grow to a palpable size (e.g., 100-200 mm<sup>3</sup>).
- Animal Grouping and Treatment:
  - Randomize the mice into treatment groups (e.g., vehicle control and different doses of **CT1113**).
  - Administer **CT1113** or vehicle via the desired route (e.g., oral gavage or intraperitoneal injection) at a specified frequency (e.g., once or twice daily). A starting dose could be in the range of 25-50 mg/kg, based on preclinical data.
- Monitoring and Data Collection:
  - Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula:  $(\text{Length} \times \text{Width}^2)/2$ .
  - Monitor the body weight and general health of the mice throughout the study.
- Endpoint and Analysis:
  - At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice.
  - Excise the tumors, weigh them, and process them for further analysis (e.g., western blotting or immunohistochemistry).
  - Compare the tumor growth rates and final tumor weights between the treatment and control groups to evaluate the anti-tumor efficacy of **CT1113**.

## Visualizations



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Caption: Mechanism of action of **CT1113**.



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Caption: Experimental workflow for evaluating **CT1113**.

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- To cite this document: BenchChem. [Application Notes and Protocols for CT1113 in Ubiquitin-Proteasome System Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12377666#ct1113-for-studying-the-ubiquitin-proteasome-system]

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Phone: (601) 213-4426  
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